molecular formula C10H9NO2 B3394915 Methyl 4-(isocyanomethyl)benzoate CAS No. 1030268-89-3

Methyl 4-(isocyanomethyl)benzoate

Cat. No.: B3394915
CAS No.: 1030268-89-3
M. Wt: 175.18 g/mol
InChI Key: GCCMQCWPEPEXFB-UHFFFAOYSA-N
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Description

Methyl 4-(isocyanomethyl)benzoate is a methyl benzoate derivative substituted with an isocyanomethyl group (-CH₂NC) at the para position. Its ester group and aromatic backbone suggest similarities in solubility and crystallinity with other substituted benzoates .

Properties

IUPAC Name

methyl 4-(isocyanomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-11-7-8-3-5-9(6-4-8)10(12)13-2/h3-6H,7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCMQCWPEPEXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C[N+]#[C-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification of 4-(isocyanomethyl)benzoic acid: The preparation of methyl 4-(isocyanomethyl)benzoate can be achieved by esterifying 4-(isocyanomethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production Methods: Industrially, the compound can be synthesized using similar esterification methods but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-(isocyanomethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions where the isocyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 4-(isocyanomethyl)benzoic acid.

    Reduction: 4-(aminomethyl)benzoate or 4-(hydroxymethyl)benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 4-(isocyanomethyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways involving ester and isocyanate groups.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry:

    Polymer Production: The compound is used in the production of specialty polymers and resins, where its unique functional groups contribute to the polymer’s properties.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: Methyl 4-(isocyanomethyl)benzoate can act as an inhibitor for certain enzymes by binding to their active sites and blocking substrate access.

    Receptor Binding: The compound may interact with specific receptors in biological systems, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Methyl Benzoate Derivatives

Compound Name Substituent(s) Molecular Weight Synthesis Yield Key Properties References
Methyl 4-(isocyanomethyl)benzoate (Target) -CH₂NC (isocyanomethyl) ~177.19* N/A Hypothesized high reactivity
(S)-Methyl 4-(1-aminoethyl)benzoate -(CH₂)NH₂ (aminoethyl) 179.22 83% Moderate solubility in polar solvents; characterized by 1H NMR and HRMS
C1–C7 Quinoline-Piperazine Derivatives† Quinoline-piperazine-carbonyl groups >400 (estimated) N/A Yellow/white solids; crystallized in ethyl acetate; confirmed via 1H NMR and HRMS
Methyl 4-acetamido-5-chloro-2-methoxybenzoate -NHCOCH₃, -Cl, -OCH₃ ~257.68 N/A Likely low solubility due to halogen and methoxy groups

*Estimated based on molecular formula (C₁₀H₉NO₂). †Includes compounds C1–C7 from , e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate.

Key Observations:

Reactivity: The isocyanomethyl group in the target compound is more reactive than the aminoethyl group in (S)-Methyl 4-(1-aminoethyl)benzoate, which has a nucleophilic amine (-NH₂) . Halogenated derivatives (e.g., C2–C4 in ) exhibit reduced reactivity compared to electron-deficient groups like -CF₃ (C7) .

Synthesis: The aminoethyl derivative () was synthesized with an 83% yield via a heated reaction, suggesting efficient coupling under mild conditions. In contrast, quinoline-piperazine derivatives () require multi-step synthesis and crystallization for purification .

Physical Properties: Quinoline-piperazine derivatives (C1–C7) are high-molecular-weight solids (>400 g/mol), likely with lower solubility in non-polar solvents compared to simpler benzoates like the target compound . The acetamido-chloro-methoxy derivative () may exhibit higher lipophilicity due to halogen and methoxy substituents, contrasting with the polar isocyanomethyl group .

Biological Activity

Methyl 4-(isocyanomethyl)benzoate, with the molecular formula C10_{10}H9_{9}NO2_2, is an organic compound derived from benzoic acid. Its unique structure, featuring an isocyanomethyl group, contributes to its diverse biological activities and applications in various fields, including medicinal chemistry and polymer production. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are crucial for its biological activity:

  • Oxidation : This process can yield corresponding carboxylic acids, which may have different biological properties.
  • Reduction : The compound can be reduced to form alcohols or amines, potentially influencing its pharmacological effects.
  • Nucleophilic Substitution : The isocyanomethyl group can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives that may exhibit distinct biological activities.

The primary mechanism of action involves enzyme inhibition and receptor binding. The compound may inhibit specific enzymes by blocking substrate access at their active sites or modulating receptor activity within biological systems.

1. Medicinal Chemistry

This compound has been investigated for its potential in drug development. It serves as a precursor in synthesizing compounds targeting specific enzymes or receptors, particularly in the context of cancer therapies. Research indicates that derivatives of this compound exhibit antitumor activity, making it a candidate for further exploration in oncology .

2. Biochemical Studies

The compound is utilized in biochemical studies to investigate metabolic pathways involving ester and isocyanate groups. Its ability to form covalent bonds with nucleophiles allows researchers to modify biomolecules like proteins and peptides, aiding in the study of their structure and function.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Local Anesthetic Effects : A study designed new benzoate compounds based on this compound and assessed their anesthetic properties. Compounds synthesized showed significant local anesthetic effects comparable to established agents like tetracaine and pramocaine. The onset time and duration of action were measured, indicating promising results for future anesthetic applications .
  • Cytotoxicity Studies : Research has also focused on the cytotoxic effects of derivatives derived from this compound. In vitro studies demonstrated that certain modifications could enhance cytotoxicity against cancer cell lines, suggesting potential therapeutic applications in cancer treatment .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

Compound NameStructure TypeNotable Activity
Methyl 4-(cyanomethyl)benzoateCyanomethyl groupModerate cytotoxicity
Methyl 4-(bromomethyl)benzoateBromomethyl groupAntimicrobial properties
Methyl 4-isocyanatobenzoateIsocyanate groupHigher reactivity with nucleophiles

The unique reactivity of the isocyanomethyl group distinguishes this compound from these compounds, allowing it to participate in a broader range of chemical reactions and biological interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(isocyanomethyl)benzoate
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